N-(3-oxo-4H-1,4-benzoxazin-7-yl)acetamide
Overview
Description
N-(3-oxo-4H-1,4-benzoxazin-7-yl)acetamide is an organic compound belonging to the benzoxazine family. Benzoxazines are heterocyclic compounds containing both nitrogen and oxygen atoms within their ring structure. This particular compound is characterized by the presence of an acetamide group attached to the benzoxazine ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-oxo-4H-1,4-benzoxazin-7-yl)acetamide typically involves the reaction of anthranilic acid derivatives with orthoesters in the presence of acetic acid as a catalyst. This reaction proceeds through a cyclization mechanism to form the benzoxazine ring . Another method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving solvent-free reactions or the use of high-boiling solvents like toluene .
Chemical Reactions Analysis
Types of Reactions
N-(3-oxo-4H-1,4-benzoxazin-7-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized benzoxazine compounds .
Scientific Research Applications
N-(3-oxo-4H-1,4-benzoxazin-7-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-oxo-4H-1,4-benzoxazin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to act as a potassium channel activator, leading to cell membrane hyperpolarization and subsequent biological effects . The compound’s structure allows it to form hydrogen bonds and π-π interactions, which are crucial for its activity .
Comparison with Similar Compounds
Similar Compounds
N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)benzamide: This compound shares a similar benzoxazine core but has a benzamide group instead of an acetamide group.
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: Another benzoxazine derivative with different substituents, showing varied biological activities.
Uniqueness
N-(3-oxo-4H-1,4-benzoxazin-7-yl)acetamide is unique due to its specific acetamide substitution, which imparts distinct chemical reactivity and biological activity compared to other benzoxazine derivatives.
Properties
IUPAC Name |
N-(3-oxo-4H-1,4-benzoxazin-7-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-6(13)11-7-2-3-8-9(4-7)15-5-10(14)12-8/h2-4H,5H2,1H3,(H,11,13)(H,12,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNPXTZBWQNMGHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)NC(=O)CO2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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